(NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride
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Overview
Description
1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common feature in many biologically active molecules .
Preparation Methods
The synthesis of 1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE typically involves the reaction of 1-ethylpiperidin-3-one with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in an aqueous or alcoholic medium, often with the addition of a base to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the piperidine ring structure allows the compound to interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE can be compared with other similar compounds, such as:
1-Methylpiperidin-3-oxime hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
1-Propylpiperidin-3-oxime hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
1-Butylpiperidin-3-oxime hydrochloride: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of 1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE lies in its specific substituent (ethyl group), which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H15ClN2O |
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Molecular Weight |
178.66 g/mol |
IUPAC Name |
(NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-7(6-9)8-10;/h10H,2-6H2,1H3;1H/b8-7+; |
InChI Key |
TYHIWTMODLXOMO-USRGLUTNSA-N |
Isomeric SMILES |
CCN1CCC/C(=N\O)/C1.Cl |
Canonical SMILES |
CCN1CCCC(=NO)C1.Cl |
Origin of Product |
United States |
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